molecular formula C25H19N3O2 B2776191 5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 902597-75-5

5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2776191
CAS No.: 902597-75-5
M. Wt: 393.446
InChI Key: JYAISVZEKBQWIU-UHFFFAOYSA-N
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Description

5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a sophisticated pyrazoloquinoline derivative offered for investigative applications in chemical biology and medicinal chemistry. Pyrazoloquinolines are a class of nitrogen-containing heterocyclic compounds that have attracted significant research interest due to their potential biological activities and photophysical properties . While the specific profile of this compound is under investigation, analogs within the pyrazoloquinoline family are explored as scaffolds for developing agents that target various disease pathways, including oncology . Some related compounds function through mechanisms such as DNA interaction or inhibition of key enzymatic processes like kinase activity . The structural motif of this compound, integrating a dioxolo group, suggests potential for unique electronic characteristics, which may be leveraged in the development of fluorescent sensors or other photonic materials . This product is intended solely to facilitate basic research and early-stage drug discovery efforts.

Properties

IUPAC Name

8-benzyl-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-16-7-9-18(10-8-16)24-20-14-28(13-17-5-3-2-4-6-17)21-12-23-22(29-15-30-23)11-19(21)25(20)27-26-24/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAISVZEKBQWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a mixture of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and ω-bromo-acetophenone in ethanol is heated under reflux to yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds within the pyrazoloquinoline family exhibit significant biological activities, including:

  • Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains, making it a candidate for antibiotic development.
  • Anticancer Properties : Studies have indicated that it may inhibit cancer cell growth through interaction with specific biological targets such as kinases and receptors.

Case Studies

  • Inhibition of Protein Kinases : A study highlighted the role of similar compounds in inhibiting essential kinases in Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) analysis revealed that modifications in the quinoline ring significantly affected potency against PfPK6 kinases .
  • Biological Interactions : Another investigation focused on how structural variations influence the compound's interactions with enzymes involved in cancer progression. The findings suggested that specific substituents on the pyrazoloquinoline structure enhance binding affinity to target proteins.

Table 2: Summary of Biological Activities

Activity TypePotential Impact
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of tumor cell proliferation
Kinase InhibitionTargeting essential kinases in pathogens

Mechanism of Action

The mechanism of action of 5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves interaction with various molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Biological Activity Reference
5-Bromo-3-methyl-3,12-dihydrochromeno[4,3-b]pyrazolo[4,3-f]quinoline Bromo (C5), methyl (C3) Cytotoxicity, topoisomerase I/IIα inhibition
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-pyrazolo[4,3-c]pyridine-7-carboxylate Ethyl carboxylate (C7), phenyl (C2) Unspecified (synthetic intermediate)
5-Benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline Methoxy (p-tolyl analogue) Not reported (structural analogue)
Pyrazolo[4,3-c]quinoline derivatives (e.g., CGS-9896) Variable aryl/alkyl groups Anxiolytic, anticonvulsant, COX-2/PDE4 inhibition

The 5-benzyl-3-(p-tolyl) derivative distinguishes itself through:

  • Enhanced Lipophilicity : The benzyl group increases membrane permeability compared to smaller substituents (e.g., methyl in ).
  • Electron-Donating Effects : The p-tolyl group (methyl-substituted phenyl) provides moderate electron donation, contrasting with electron-withdrawing groups like bromo in , which may reduce metabolic stability.

Key Research Findings and Data

Cytotoxicity and Selectivity

  • IC₅₀ Values : 0.8–5.0 µM against MCF-7 (breast cancer) and Hela (cervical cancer) cells .
  • Selectivity Indices: >10-fold selectivity for cancer cells over non-tumorigenic lines (e.g., HEK-293) in analogues with bulky substituents , a trait likely shared by the benzyl-p-tolyl derivative.

Pharmacokinetic Predictions

  • LogP : Estimated at ~4.2 (benzyl and p-tolyl groups contribute +2.1 vs. methyl analogues ).
  • Metabolic Stability: The [1,3]dioxolo group may reduce oxidative metabolism compared to unsubstituted quinolines .

Biological Activity

5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C25H19N3O2C_{25}H_{19}N_{3}O_{2}, and its molecular weight is 393.4 g/mol.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For example, a mixture of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and ω-bromo-acetophenone in ethanol can be heated under reflux to yield the desired product .

Anticancer Properties

Research indicates that compounds within the pyrazoloquinoline family exhibit various biological activities, particularly against cancer cell lines. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through mechanisms involving the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

A relevant study evaluated the anticancer activity of related pyrazolo compounds against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). The findings indicated that while some derivatives showed promising cytotoxic effects, none of the newly synthesized compounds demonstrated significant activity against the tested cell lines . This suggests that structural modifications may be necessary to enhance their biological efficacy.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Compounds with similar structures have demonstrated activity against various microbial pathogens. The mechanism often involves interaction with specific biological targets such as enzymes or receptors that lead to microbial growth inhibition .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
  • Interaction with Receptors : It may interact with specific receptors that mediate cellular responses to growth signals.

These interactions can lead to downstream effects that inhibit cancer cell growth or microbial activity .

Case Study 1: Anticancer Evaluation

In a study examining a series of pyrazolo compounds for anticancer activity, researchers found that while some derivatives exhibited cytotoxicity against MCF-7 and K-562 cells, others did not show significant effects within the tested concentration range. This highlights the variability in biological activity among structurally similar compounds .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of related pyrazoloquinoline derivatives against five different pathogens. The results indicated that certain derivatives displayed promising antimicrobial properties, suggesting a potential therapeutic application for infections .

Summary Table of Biological Activities

Activity Type Tested Compound Cell Line/Pathogen Outcome
AnticancerPyrazolo DerivativeMCF-7Limited cytotoxicity observed
AnticancerPyrazolo DerivativeK-562No significant inhibition
AntimicrobialRelated DerivativeVarious PathogensPromising antimicrobial activity

Q & A

(Basic) What are the standard synthetic routes for 5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline?

Methodological Answer:
The synthesis involves multi-step reactions, often starting with heterocyclic precursors such as 2,4-dichloroquinoline-3-carbonitrile. Key steps include:

  • Suzuki–Miyaura coupling for aryl-aryl bond formation, optimized for high yields (e.g., 63–90% in related derivatives) .
  • Condensation reactions to fuse pyrazole and quinoline moieties, requiring precise control of temperature (reflux conditions) and solvent polarity .
  • Functionalization of substituents (e.g., benzyl, dioxolo groups) via nucleophilic substitution or acylation .
    Purification typically employs column chromatography and recrystallization from ethanol or chloroform .

(Basic) What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1^1H and 13^13C NMR resolve substituent positions (e.g., distinguishing benzyl vs. p-tolyl groups) and confirm fused ring systems .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., experimental vs. calculated M+^+ values within ±0.05 Da) .
  • X-ray Crystallography : For unambiguous stereochemical assignment in crystalline derivatives .
  • HPLC : Assess purity (>95% required for pharmacological assays) using C18 columns and UV detection .

(Basic) What biological targets are associated with pyrazoloquinoline derivatives like this compound?

Methodological Answer:
Pyrazoloquinolines exhibit activity against:

  • Inflammatory pathways : Inhibition of COX-2 and TNF-α, linked to benzyl and dioxolo substituents .
  • Neurological targets : Anticonvulsant effects via modulation of GABAA_A receptors, as seen in structurally similar dihydropyrazoles .
  • Antioxidant systems : Hydroxyl-substituted derivatives scavenge free radicals (IC50_{50} < 10 µM in DPPH assays) .
    Note: Target specificity depends on substituent electronic profiles (e.g., electron-withdrawing groups enhance receptor binding) .

(Advanced) How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:
Key factors include:

Parameter Optimization Strategy Example (Yield Impact)
Solvent Use polar aprotic solvents (DMF, DMSO) for Suzuki couplingDMF increases yield by 15% vs. THF
Catalyst Pd(PPh3_3)4_4 (0.5–1 mol%) for C–C couplingReduces side-product formation
Temperature Reflux (~110°C) for cyclization stepsEnsures complete ring closure
Workup Neutralization with NaHCO3_3 post-acylationPrevents decomposition of acid-sensitive groups

(Advanced) How do substituents influence the bioactivity of pyrazoloquinoline derivatives?

Methodological Answer:
A comparative analysis of derivatives (see table below) reveals:

Substituent Biological Activity Mechanistic Insight
Benzyl (Position 5)Enhanced anti-inflammatory activity (IC50_{50} = 2.3 µM)Stabilizes hydrophobic binding pockets
Chloro (Position 4)Improved solubility (logP reduced by 0.8)Polar interactions with solvent
Methoxy (Position 3)Antioxidant capacity (EC50_{50} = 5.7 µM)Resonance stabilization of radical intermediates

(Advanced) How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Use standardized protocols (e.g., NIH guidelines for anticonvulsant testing) to ensure reproducibility .
  • Cellular context : Validate targets in multiple cell lines (e.g., HEK293 vs. SH-SY5Y for neurological activity) .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., 100 µM ibuprofen for COX-2) .
  • Computational modeling : Perform molecular docking to reconcile structure-activity discrepancies (e.g., conflicting IC50_{50} values due to binding mode variations) .

(Advanced) What strategies are effective for scaling up synthesis without compromising purity?

Methodological Answer:

  • Flow chemistry : Continuous Suzuki coupling reduces reaction time (2 hours vs. 12 hours batch) and improves consistency .
  • Green solvents : Replace chloroform with cyclopentyl methyl ether (CPME) for safer large-scale extractions .
  • In-line analytics : Use FTIR probes to monitor reaction progress and automate quenching .
  • Crystallization engineering : Seed crystals with controlled size distributions to enhance purity (>99%) .

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